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cat. No.: B10825705

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epitope tagging is a widely used technique to facilitate the detection, purification, and
characterization of proteins. The c-Myc tag, a short peptide sequence (EQKLISEEDL) derived
from the human c-Myc protein, is a popular choice for this purpose.[1] Immunoprecipitation (IP)
of c-Myc-tagged proteins using a specific anti-c-Myc antibody allows for the isolation of the
target protein from a complex cellular lysate.

While elution of the immunoprecipitated protein can be achieved under denaturing conditions
or by altering the pH, these methods can irreversibly affect protein structure and function. A
gentler alternative is competitive elution using a solution of free c-Myc peptide. The peptide
competes with the c-Myc-tagged protein for binding to the antibody, thus releasing the intact
protein complex from the solid support. This application note provides recommended
concentrations for c-Myc peptide in immunoprecipitation and a detailed protocol for its use.

Recommended c-Myc Peptide Concentrations for
Elution

The optimal concentration of c-Myc peptide for elution can vary depending on the specific
antibody-antigen interaction, the expression level of the tagged protein, and the elution buffer
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composition. However, several commercially available kits and protocols provide a

recommended range. The following table summarizes these recommendations.

Product/Source

Recommended Working
Concentration

Notes

Pierce™ c-Myc Peptide

0.5 mg/mL to 1.0 mg/mL in
Tris-Buffered Saline (TBS)

Incubation for 10-15 minutes at
37°C is recommended for

efficient elution.[2]

For 1xMyc-tag: 2 mg/mL in
water. For 2xMyc-tag: 50

The stock peptide should be

reconstituted to a higher

Myc-Trap® S concentration (e.g., 1 or 2
pg/mL to 100 pg/mL in dilution o
mg/mL) before dilution for
buffer. )
elution.[3]
This is a general
recommended working
Engibody 100 pg/mL to 1 mg/mL concentration for eluting c-Myc

tagged fusion proteins from an

anti-Myc agarose affinity gel.[4]

ChromoTek Myc-Trap®

40 pM

This concentration has been
shown to be effective for the
elution of 1xMyc-tagged

proteins.[5]

Detailed Protocol for Immunoprecipitation with c-
Myc Peptide Elution

This protocol provides a general workflow for the immunoprecipitation of a c-Myc-tagged

protein from mammalian cell lysate and subsequent elution using the c-Myc peptide.

Optimization may be required for specific experimental systems.

Part 1: Preparation of Cell Lysate

e Cell Culture: Grow mammalian cells expressing the c-Myc-tagged protein of interest to the

desired confluency (typically 80-90%).
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e Cell Harvest:

o For adherent cells, wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline
(PBS).[6]

o Add 1 mL of ice-cold lysis buffer (e.g., RIPA buffer or a non-denaturing buffer like 10 mM
Tris-Cl pH 7.5, 150 mM NacCl, 0.5 mM EDTA, 0.5% NP-40) supplemented with a protease
inhibitor cocktail.[3][6]

o Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

o For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 3 minutes at 4°C),
wash with ice-cold PBS, and resuspend the pellet in supplemented lysis buffer.[3]

e Lysis: Incubate the mixture on ice for 30 minutes, with periodic vortexing.[3]

 Clarification: Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to
pellet cellular debris.

o Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube.
This is the protein extract that will be used for immunoprecipitation.

Part 2: Inmunoprecipitation

o Bead Preparation: Resuspend the anti-c-Myc antibody-conjugated agarose or magnetic
beads. Transfer the required amount of bead slurry (e.g., 20-25 pL) to a microcentrifuge
tube.

e Bead Equilibration: Wash the beads twice with 500 pL of ice-cold lysis buffer or a specified
wash buffer.[3] Pellet the beads by centrifugation or using a magnetic stand between washes
and discard the supernatant.

e Binding: Add 500 pg to 1 mg of the clarified cell lysate to the equilibrated beads.

 Incubation: Incubate the lysate-bead mixture for 1-3 hours or overnight at 4°C on a rotator or
rocker to allow for the formation of the antibody-antigen complex.[6][7]
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Part 3: Washing

o Pellet Beads: Collect the beads by centrifugation or using a magnetic stand.

o Wash: Discard the supernatant and wash the beads three to five times with 500 pL to 1 mL
of ice-cold wash buffer (the stringency can be adjusted by varying salt and detergent
concentrations).[2] This step is crucial for removing non-specifically bound proteins.

o Final Wash: After the final wash, carefully remove all residual supernatant.

Part 4: Elution with c-Myc Peptide

o Prepare Elution Buffer: Prepare the c-Myc peptide solution at the desired concentration (e.g.,
0.5 mg/mL) in a suitable buffer such as TBS or PBS.[2]

o Elution: Add one to two bed volumes of the c-Myc peptide solution to the washed beads.

 Incubation: Incubate the mixture for 10-15 minutes at 37°C with gentle mixing.[2] Note that
elution can also be performed at room temperature or 4°C, but this may result in lower
yields.[2]

o Collect Eluate: Centrifuge the tube and carefully transfer the supernatant, which contains the
eluted c-Myc-tagged protein, to a fresh tube.

» Repeat Elution (Optional): To maximize the yield, the elution step can be repeated 2-3 times,
and the eluates can be pooled.[2]

e Analysis: The eluted protein is now ready for downstream applications such as Western
blotting, mass spectrometry, or activity assays.

Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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